molecular formula C5H7IN2O2S B15339771 1-(Ethylsulfonyl)-4-iodo-1H-pyrazole

1-(Ethylsulfonyl)-4-iodo-1H-pyrazole

Cat. No.: B15339771
M. Wt: 286.09 g/mol
InChI Key: SZSLDDPGXSPWCL-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethylsulfonyl group at position 1 and an iodine atom at position 4 of the pyrazole ring

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)-4-iodo-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-iodopyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Ethylsulfonyl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity to certain targets, while the iodine atom can participate in halogen bonding interactions. These interactions can influence various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

1-(Ethylsulfonyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:

    1-(Methylsulfonyl)-4-iodo-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-(Ethylsulfonyl)-3-iodo-1H-pyrazole: Iodine atom at position 3 instead of position 4.

    1-(Ethylsulfonyl)-4-bromo-1H-pyrazole: Bromine atom instead of iodine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C5H7IN2O2S

Molecular Weight

286.09 g/mol

IUPAC Name

1-ethylsulfonyl-4-iodopyrazole

InChI

InChI=1S/C5H7IN2O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2H2,1H3

InChI Key

SZSLDDPGXSPWCL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1C=C(C=N1)I

Origin of Product

United States

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